molecular formula C10H11Cl2NS2 B14366730 propyl N-(3,4-dichlorophenyl)carbamodithioate

propyl N-(3,4-dichlorophenyl)carbamodithioate

Cat. No.: B14366730
M. Wt: 280.2 g/mol
InChI Key: LPIRKUYPJBHSSO-UHFFFAOYSA-N
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Description

Propyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propyl group attached to a carbamodithioate moiety, with two chlorine atoms positioned at the 3 and 4 locations on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-(3,4-dichlorophenyl)carbamodithioate typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl N-(3,4-dichlorophenyl)carbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pesticides and fungicides.

Mechanism of Action

The mechanism of action of propyl N-(3,4-dichlorophenyl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-(3,4-dichlorophenyl)carbamodithioate is unique due to its specific structural features, such as the presence of the propyl group and the dichlorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H11Cl2NS2

Molecular Weight

280.2 g/mol

IUPAC Name

propyl N-(3,4-dichlorophenyl)carbamodithioate

InChI

InChI=1S/C10H11Cl2NS2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14)

InChI Key

LPIRKUYPJBHSSO-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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